molecular formula C19H18N2OS B10813533 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione

Cat. No.: B10813533
M. Wt: 322.4 g/mol
InChI Key: DOSXUEMJMVHMKN-UHFFFAOYSA-N
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Description

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization and thionation steps . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.

    Substitution: The methoxy and phenyl groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-4-phenyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and thione groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

9-methoxy-4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-22-14-9-7-12-8-10-15-17(13-5-3-2-4-6-13)20-19(23)21-18(15)16(12)11-14/h2-7,9,11,17H,8,10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXUEMJMVHMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC3=C2NC(=S)NC3C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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